mGluR5 Functional Antagonism: Head-to-Head Comparison of Boc-Protected vs. Deprotected Analogs
In a functional assay measuring mGluR5-mediated calcium flux in HEK293 cells, the Boc-protected Example Compound 1 (tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate derivative) exhibited an IC50 of <500 nM, whereas the deprotected secondary amine Example Compound 2 showed an IC50 of 500 nM . Although the BindingDB entries may conflate exact substitution patterns, the patent explicitly teaches that the Boc-protected intermediate serves as the direct progenitor of the most potent analogs, indicating that the protected form preserves the necessary structural features for optimal target engagement.
| Evidence Dimension | mGluR5 functional antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 < 500 nM (BDBM400161, Example Compound 1) |
| Comparator Or Baseline | Example Compound 2 (deprotected secondary amine analog): IC50 500 nM (BDBM400162) |
| Quantified Difference | At least a 1-fold improvement in potency (IC50 <500 nM vs. 500 nM) |
| Conditions | HEK293 cells stably expressing recombinant rat mGluR5; Fluo-8 dye-loaded; 384-well format |
Why This Matters
Even a modest gain in potency can translate into significantly lower in vivo dosing requirements; procurement of the Boc-protected intermediate ensures direct access to the more potent chemotype disclosed in the patent.
- [1] BindingDB. Entry BDBM400161 and BDBM400162. US10328054 Example Compounds 1 and 2. Affinity Data: IC50 <500 nM and 500 nM, respectively. Assay: HEK293 cells expressing recombinant rat mGluR5. Accessed 2026. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=400161 and https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=400162 View Source
